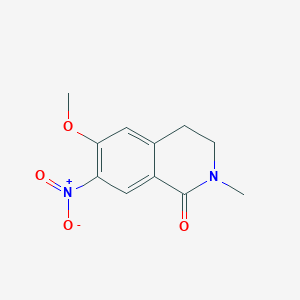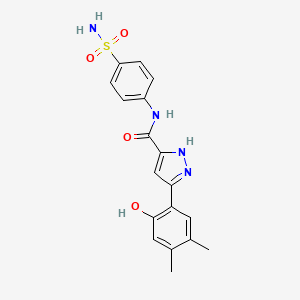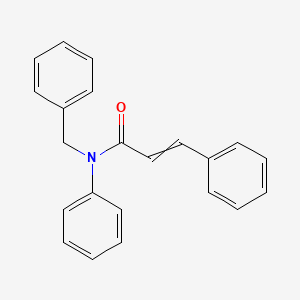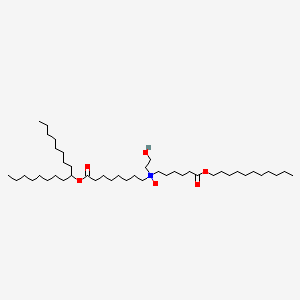
6-methoxy-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group into the aromatic ring.
Methoxylation: Introduction of the methoxy group.
Cyclization: Formation of the isoquinoline ring system.
Reduction and Methylation: Introduction of the methyl group and reduction of any intermediate nitro groups.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy and nitro groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
6-methoxy-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive isoquinolines.
Industry: Use in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, isoquinoline derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The nitro group may participate in redox reactions, while the methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
6-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the nitro group.
7-nitro-3,4-dihydroisoquinolin-1(2H)-one: Lacks the methoxy and methyl groups.
6-methoxy-7-nitroisoquinoline: Lacks the dihydro and methyl groups.
Uniqueness
6-methoxy-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is unique due to the combination of its functional groups, which can confer specific chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups can influence its chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C11H12N2O4 |
|---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
6-methoxy-2-methyl-7-nitro-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C11H12N2O4/c1-12-4-3-7-5-10(17-2)9(13(15)16)6-8(7)11(12)14/h5-6H,3-4H2,1-2H3 |
InChI Key |
GKKXYUBXCZHVQI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1=O)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[11-[3-(diaminomethylideneamino)propyl]-14-ethyl-12-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid;methanesulfonic acid](/img/structure/B14080136.png)
![7-[(7-Methoxy-3,7-dimethyl-2,5-octadienyl)oxy]-2H-](/img/structure/B14080149.png)






![1-(4-Butoxy-3-ethoxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080193.png)
![[4-Methyl-2-(prop-2-en-1-yl)phenoxy]acetic acid](/img/structure/B14080197.png)
![4-[(E)-(Hydrazinylmethylidene)amino]butyl carbamimidothioate](/img/structure/B14080208.png)

![{5-Chloro-2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B14080211.png)
